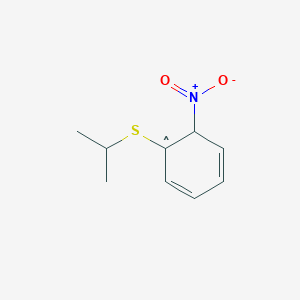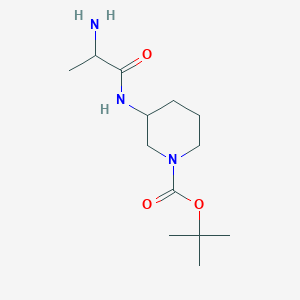![molecular formula C26H30F4N2O7 B14791991 (3S,4RS)-3-[(N-Benzyloxycarbonyl)-L-alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester](/img/structure/B14791991.png)
(3S,4RS)-3-[(N-Benzyloxycarbonyl)-L-alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” is a complex organic molecule that may have potential applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route and reaction conditions would depend on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
The compound “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups can be exploited in various organic reactions to create new compounds with desired properties.
Biology
In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating specific diseases or conditions, and its mechanism of action could be elucidated through pharmacological studies.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials, or pharmaceuticals. Its unique properties could be harnessed to create products with enhanced performance or functionality.
作用機序
The mechanism of action of “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” may include other amino acid derivatives, peptides, or small molecules with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific properties or activities that distinguish it from other similar compounds.
特性
IUPAC Name |
tert-butyl 4-hydroxy-3-[2-(phenylmethoxycarbonylamino)propanoylamino]-5-(2,3,5,6-tetrafluorophenoxy)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30F4N2O7/c1-14(31-25(36)38-12-15-8-6-5-7-9-15)24(35)32-18(11-20(34)39-26(2,3)4)19(33)13-37-23-21(29)16(27)10-17(28)22(23)30/h5-10,14,18-19,33H,11-13H2,1-4H3,(H,31,36)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTKTORWOBQIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)OC(C)(C)C)C(COC1=C(C(=CC(=C1F)F)F)F)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30F4N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
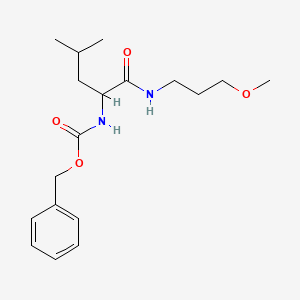
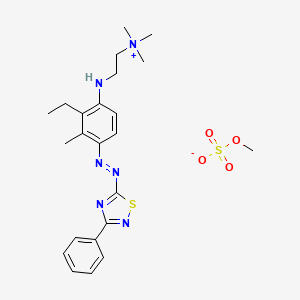
![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one](/img/structure/B14791913.png)
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)
![2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester](/img/structure/B14791939.png)
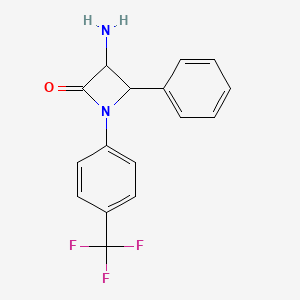
![(2S)-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B14791944.png)
![(R)-1-[4-(morpholin-4-yl)phenyl]ethanol](/img/structure/B14791949.png)
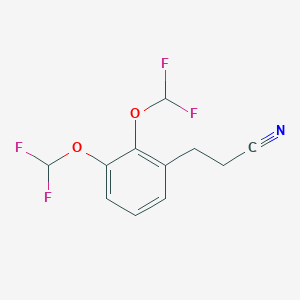
![Sulfonium, [3-[[5-[5-[[[4-[bis(2-chloroethyl)amino]phenyl]amino]carbonyl]-1H-benzimidazol-2-yl]-1-methyl-1H-pyrrol-3-yl]amino]-3-oxopropyl]dimethyl-](/img/structure/B14791951.png)
![(4-{5-[({4-[2-(Benzyloxy)ethyl]-1,3-Thiazol-2-Yl}carbamoyl)amino]-3-Tert-Butyl-1h-Pyrazol-1-Yl}phenyl)acetic Acid](/img/structure/B14791955.png)
![(R)-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14791961.png)
